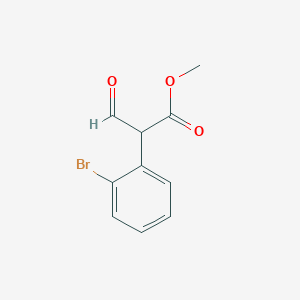
Methyl 2-(2-bromophenyl)-3-oxopropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2-bromophenyl)-3-oxopropanoate, also known as methyl 2-bromo-2-phenylacetoacetate, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of organic synthesis. This molecule belongs to the class of α-bromo-β-ketoesters and is widely used as a precursor in the synthesis of various biologically active compounds.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate is not well understood. However, it is believed that this molecule acts as an acetylating agent and forms covalent bonds with various biological molecules such as proteins and nucleic acids.
Biochemical and physiological effects:
Methyl 2-(2-bromophenyl)-3-oxopropanoate has been shown to exhibit various biochemical and physiological effects. For instance, this molecule has been reported to possess antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Additionally, this molecule has been shown to possess anticancer activity against various cancer cell lines such as MCF-7 and HeLa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate in lab experiments is its high reactivity and selectivity towards various biological molecules. Additionally, this molecule is readily available and can be easily synthesized in the laboratory. However, one of the major limitations of using this molecule is its toxicity towards living organisms. Therefore, it is important to handle this molecule with care and take appropriate safety measures.
Direcciones Futuras
There are several future directions for the research and development of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate. Some of these directions include:
1. Development of novel synthetic methods for the preparation of this molecule.
2. Investigation of the mechanism of action of this molecule towards various biological molecules.
3. Synthesis of new biologically active compounds using Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate as a key intermediate.
4. Development of new drug delivery systems for the targeted delivery of this molecule to specific tissues or organs.
5. Investigation of the toxicity and safety profile of this molecule towards living organisms.
In conclusion, Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate is a versatile molecule that has potential applications in the field of organic synthesis. This molecule has been extensively used in the synthesis of various biologically active compounds and exhibits various biochemical and physiological effects. However, further research is needed to fully understand the mechanism of action and toxicity profile of this molecule.
Métodos De Síntesis
The synthesis of Methyl 2-(2-bromophenyl)-3-oxopropanoate 2-(2-bromophenyl)-3-oxopropanoate can be achieved through several methods. One of the most commonly used methods involves the reaction of 2-bromobenzoyl chloride with diethyl malonate in the presence of a base such as triethylamine. The resulting intermediate is then treated with Methyl 2-(2-bromophenyl)-3-oxopropanoate iodide to yield the desired product.
Aplicaciones Científicas De Investigación
Methyl 2-(2-bromophenyl)-3-oxopropanoate has been extensively used in the synthesis of various biologically active compounds such as anti-inflammatory agents, antimicrobial agents, antitumor agents, and antiviral agents. For instance, this molecule has been used as a key intermediate in the synthesis of a potent anti-inflammatory agent called 2-bromo-2-(2-nitrophenyl)acetic acid.
Propiedades
IUPAC Name |
methyl 2-(2-bromophenyl)-3-oxopropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c1-14-10(13)8(6-12)7-4-2-3-5-9(7)11/h2-6,8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNOIAVAGOKEKKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C=O)C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(2-bromophenyl)-3-oxopropanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


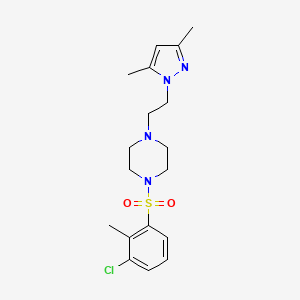

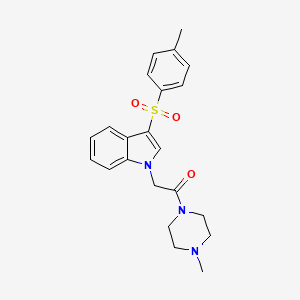
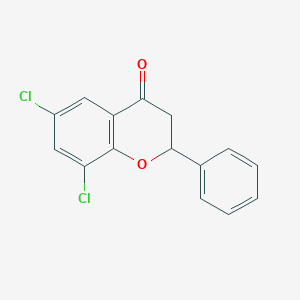
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridazin-3-yloxy)piperidin-1-yl)ethanone](/img/structure/B2874707.png)
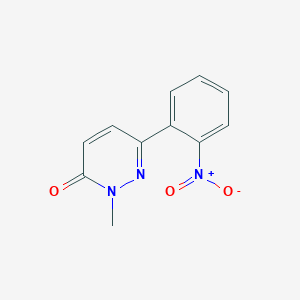
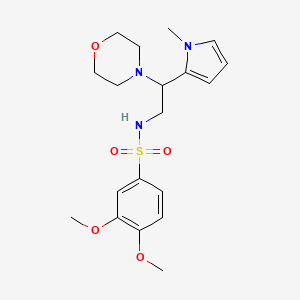
![1-ethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-5-carboxamide](/img/structure/B2874715.png)
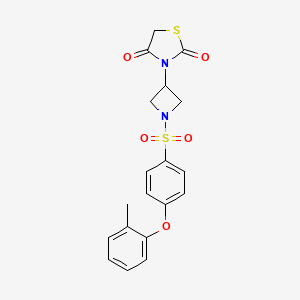
![3-[(3-bromo-4-methoxyphenyl)sulfamoyl]-N-(cyanomethyl)benzamide](/img/structure/B2874717.png)
![N-[2-(4-chlorophenyl)ethyl]-3-(3,4-dimethoxyphenyl)-2,4-dioxo-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxamide](/img/structure/B2874718.png)
![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2874719.png)
![1-[4-(8-Oxa-2-azaspiro[4.5]decane-2-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2874721.png)